
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazinium derivatives and has been found to have significant effects on various biological processes.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves its binding to the P2X3 and P2X2/3 receptors, which are involved in pain and inflammation signaling pathways. By binding to these receptors, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester inhibits the release of neurotransmitters and pro-inflammatory cytokines, leading to its analgesic and anti-inflammatory effects. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain signaling pathways. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in inflammation signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its potency, selectivity, and specificity for P2X3 and P2X2/3 receptors. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, the limitations of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester. One potential direction is the development of novel formulations and delivery systems to improve its solubility and stability. Another direction is the study of its potential therapeutic applications in other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, the study of its potential synergistic effects with other drugs and therapies may lead to the development of more effective treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves the reaction of 1-(10-undecenyl)piperazine with ethyl iodide in the presence of a base. The resulting product is then treated with methyl chloroformate and sodium hydroxide to form the final compound. This method has been reported to have a yield of approximately 50% and has been successfully used in the synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in various research studies.
Applications De Recherche Scientifique
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to have significant effects on pain, inflammation, and cancer. In preclinical studies, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been shown to have potent analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition, 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been studied for its potential anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Numéro CAS |
111560-48-6 |
|---|---|
Nom du produit |
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester |
Formule moléculaire |
C19H37IN2O2 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
ethyl 4-methyl-4-undec-10-enylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C19H37N2O2.HI/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4H,1,5-18H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
VWMYXHGPBKEULF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
SMILES canonique |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
Synonymes |
ethyl 4-methyl-4-undec-10-enyl-2,3,5,6-tetrahydropyrazine-1-carboxylat e iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



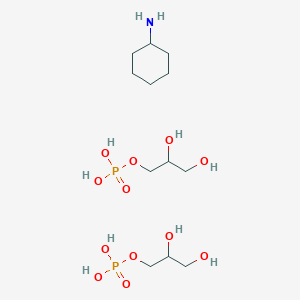
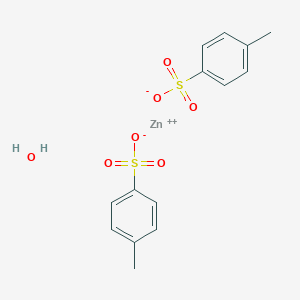
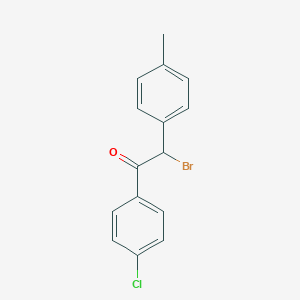
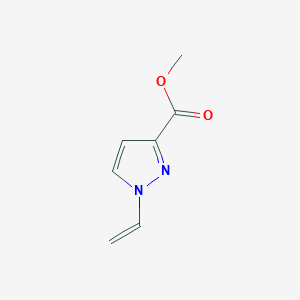
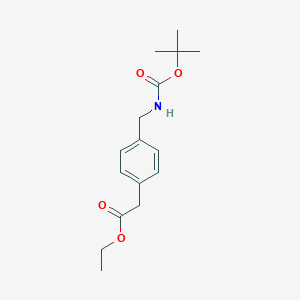
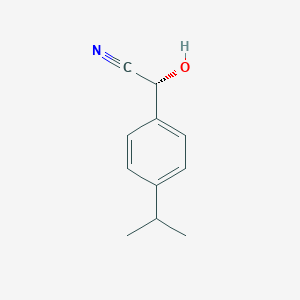
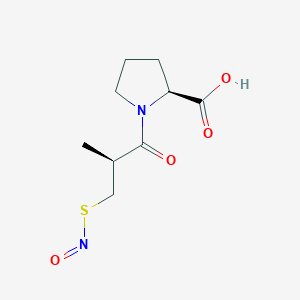
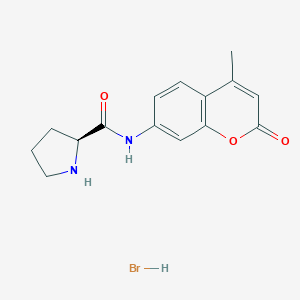
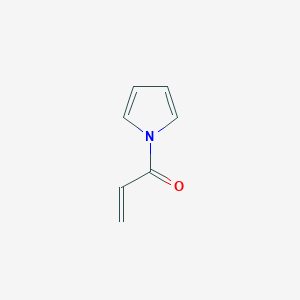
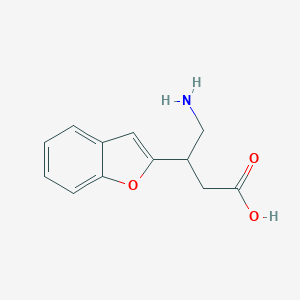
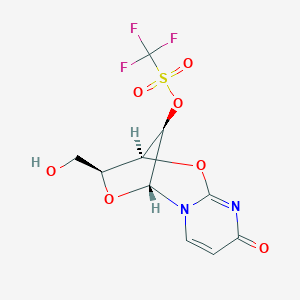
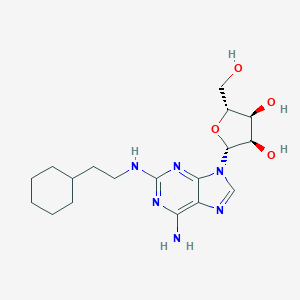
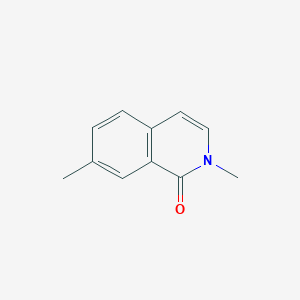
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)